molecular formula C8H10BrNO B6321624 3-Bromo-5-(methoxymethyl)-4-methylpyridine CAS No. 850892-21-6

3-Bromo-5-(methoxymethyl)-4-methylpyridine

Cat. No.: B6321624
CAS No.: 850892-21-6
M. Wt: 216.07 g/mol
InChI Key: YXRHXEXPLNXLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(methoxymethyl)-4-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the third position, a methoxymethyl group at the fifth position, and a methyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(methoxymethyl)-4-methylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 5-(methoxymethyl)-4-methylpyridine. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(methoxymethyl)-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methoxymethyl group.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be used to reduce the pyridine ring.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

3-Bromo-5-(methoxymethyl)-4-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methoxymethyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the methoxymethyl group can influence the compound’s binding affinity and selectivity towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methoxy-5-methylphenylboronic acid
  • 3-Bromo-5-methylaniline
  • 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Comparison

3-Bromo-5-(methoxymethyl)-4-methylpyridine is unique due to the presence of both a bromine atom and a methoxymethyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific binding interactions in biological systems. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable for targeted applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

3-bromo-5-(methoxymethyl)-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6-7(5-11-2)3-10-4-8(6)9/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRHXEXPLNXLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1COC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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